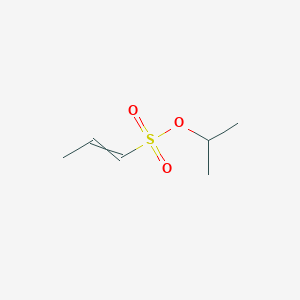![molecular formula C16H15NO6 B14505334 Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate CAS No. 63555-06-6](/img/structure/B14505334.png)
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is an organic compound with the molecular formula C16H15NO6 It is a methyl ester derivative, characterized by the presence of nitrophenoxy groups attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(4-nitrophenoxy)phenoxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate
Uniqueness
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of the phenoxy groups also contributes to its unique properties.
Propriétés
Numéro CAS |
63555-06-6 |
|---|---|
Formule moléculaire |
C16H15NO6 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H15NO6/c1-11(16(18)21-2)22-13-7-9-15(10-8-13)23-14-5-3-12(4-6-14)17(19)20/h3-11H,1-2H3 |
Clé InChI |
SXBKQZBMJDCMGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


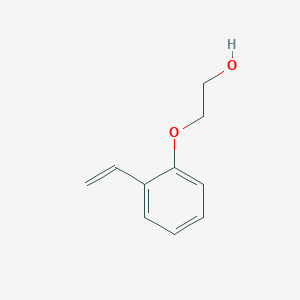
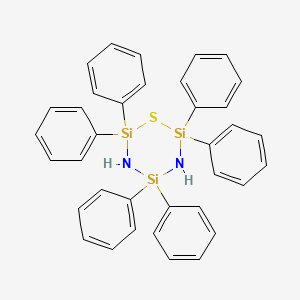
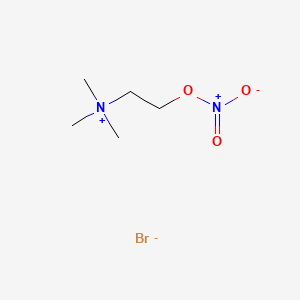
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
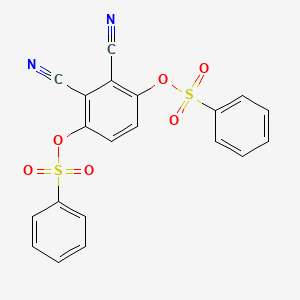
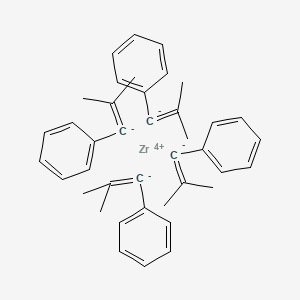
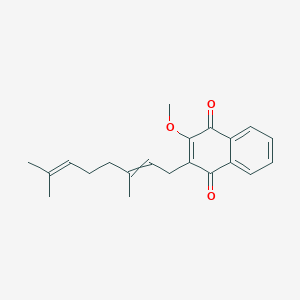

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
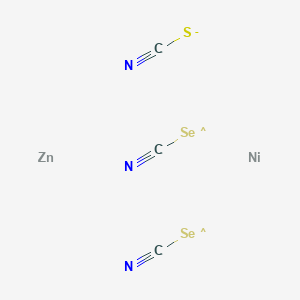
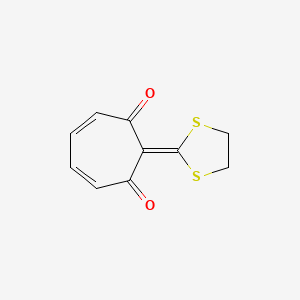
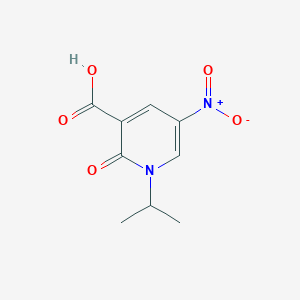
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
